tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: is a complex organic compound belonging to the thienopyridine class This compound features a thieno[2,3-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyridine Core: This step involves the cyclization of suitable precursors to form the thienopyridine structure. For example, starting from a substituted pyridine and a thiophene derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of Functional Groups: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an acid catalyst. The acetyl group is typically added through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Amination: The amino group can be introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Acids: Acetic anhydride, acetyl chloride.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of carbonyl groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It is also investigated for its potential as a biochemical probe.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: shares similarities with other thienopyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester and acetyl groups, in particular, differentiates it from other thienopyridine derivatives, potentially leading to unique applications and effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
885116-92-7 |
---|---|
Molecular Formula |
C14H20N2O3S |
Molecular Weight |
296.4 |
Purity |
95 |
Origin of Product |
United States |
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